

physicochemical properties of 4,4-Difluoro-1-phenylbutane-1,3-dione

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Compound of Interest

Compound Name: 4,4-Difluoro-1-phenylbutane-1,3-dione

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An In-depth Technical Guide to the Physicochemical Properties of **4,4-Difluoro-1-phenylbutane-1,3-dione**

Introduction

4,4-Difluoro-1-phenylbutane-1,3-dione (CAS: 62679-61-2) is a fluorinated β -dicarbonyl compound of significant interest in medicinal chemistry and materials science.^{[1][2]} The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.^{[3][4][5]} Fluorinated motifs can enhance membrane permeability, improve target selectivity, and increase the pharmacokinetic profile of drug candidates.^{[3][5]}

This guide provides a comprehensive analysis of the core physicochemical properties of **4,4-Difluoro-1-phenylbutane-1,3-dione**. We will delve into its structural and spectroscopic characteristics, thermal properties, and the critical role of keto-enol tautomerism. The methodologies for determining these properties are presented with an emphasis on the underlying principles, providing researchers and drug development professionals with a practical and authoritative resource.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of a phenyl ring, a dicarbonyl system, and a difluoromethyl group creates a molecule with unique electronic and steric properties.

Caption: Chemical structure of **4,4-Difluoro-1-phenylbutane-1,3-dione**.

A summary of the key computed and experimentally determined properties is presented below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ F ₂ O ₂	[2]
Molecular Weight	198.17 g/mol	[1][2]
Exact Mass	198.04923582 Da	[1]
CAS Number	62679-61-2	[1]
Melting Point	47-51 °C (lit.)	[2][6][7]
Boiling Point	242 °C	[7]
Density (Predicted)	1.220 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.62 ± 0.23	[2]
XLogP3	2.3	[1]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[8] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] The literature value for **4,4-Difluoro-1-phenylbutane-1,3-dione** is a range of 47-51 °C, indicating it is a low-melting solid at room temperature.[2][6]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is controlled heating of a small, powdered sample within a capillary tube while observing the phase transition from solid to liquid.^[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and tap the open end into the sample powder. Tap the sealed end on a hard surface to pack the powder into a column of 2-3 mm height at the bottom.^{[9][11]}
- **Initial Determination (Rapid Scan):** Place the loaded capillary into the apparatus. Heat the sample rapidly to quickly determine an approximate melting range. This saves time and establishes the temperature window for the precise measurement.^[8]
- **Accurate Determination (Slow Scan):** Allow the apparatus to cool. Prepare a fresh capillary tube. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_{initial}) and the temperature at which the entire sample becomes a clear liquid (T_{final}). The melting point is reported as this range. For a pure sample, this range should be narrow.

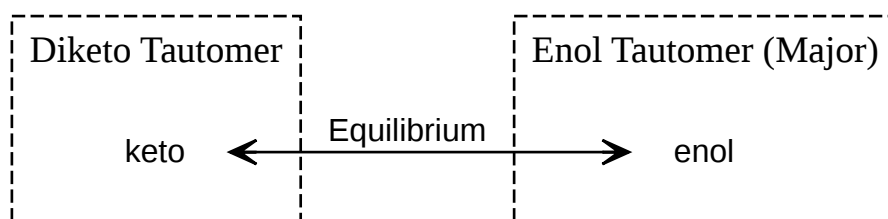
Acidity and Tautomerism: The β -Dicarbonyl Core

A defining characteristic of β -dicarbonyl compounds is the acidity of the α -protons located on the methylene bridge between the two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion, leading to a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.^[12]

The predicted pK_a of ~6.6 for **4,4-Difluoro-1-phenylbutane-1,3-dione** is remarkably acidic for a carbon acid, a direct consequence of the inductive electron-withdrawing effects of the adjacent carbonyl and difluoromethyl groups.^[2]

Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is fundamental to the reactivity and properties of the molecule.^[13] For non-symmetrical 1,3-diones like this one, two different enol forms are possible. However, the enol form that extends conjugation to the phenyl ring is significantly more stable and therefore predominant.^[14] This stability is further enhanced by the formation of a six-membered intramolecular hydrogen bond.^[13]



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Caption: Keto-Enol tautomerism in **4,4-Difluoro-1-phenylbutane-1,3-dione**.

The position of this equilibrium is sensitive to environmental factors:

- **Solvent Polarity:** Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that cannot compete for hydrogen bonding. Polar, protic solvents can stabilize the more polar keto form.^[15]
- **Conjugation:** As mentioned, conjugation with the phenyl ring provides substantial resonance stabilization to one of the enol tautomers, making it the major species at equilibrium.^[14]

Experimental Protocol: ¹H NMR for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for studying keto-enol equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.^[12]

- **Sample Preparation:** Prepare solutions of the compound at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.

- **Data Acquisition:** Acquire quantitative ^1H NMR spectra for each sample. Ensure a sufficient relaxation delay (d1) is used to allow for full relaxation of all protons, which is critical for accurate integration.
- **Spectral Analysis:**
 - **Diketo Form:** Identify the characteristic signal for the methylene protons ($-\text{CH}_2-$) between the two carbonyls. This will typically be a singlet around 3.5-4.5 ppm.
 - **Enol Form:** Identify the vinylic proton ($-\text{CH}=\text{C}$) signal, typically a singlet between 5.5-6.5 ppm. Also, look for the very broad enolic hydroxyl proton ($-\text{OH}$) signal, which can appear far downfield (15-17 ppm).[\[15\]](#)
- **Quantification:** Carefully integrate the area of the methylene signal (representing the keto form) and the vinylic proton signal (representing the enol form). The mole fraction or percentage of each tautomer can be calculated from the relative integrals.
 - $\% \text{ Enol} = [\text{Integral}(\text{enol CH}) / (\text{Integral}(\text{enol CH}) + (\text{Integral}(\text{keto CH}_2) / 2))] * 100$

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous structural confirmation.

- **NMR Spectroscopy:**
 - ^1H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the keto form, the vinylic proton of the enol form, and the characteristic triplet for the proton on the difluoromethyl group ($-\text{CHF}_2$) due to coupling with the two fluorine atoms.
 - ^{19}F NMR: A ^{19}F NMR spectrum is available for this compound and is a key tool for confirming the presence and chemical environment of the fluorine atoms.[\[1\]](#)[\[16\]](#)[\[17\]](#)
- **Infrared (IR) Spectroscopy:**
 - The IR spectrum provides crucial information about the functional groups present. A vapor-phase IR spectrum is available for this compound.[\[1\]](#)[\[16\]](#)

- Key Absorptions:
 - C-H stretching (Aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$ [\[18\]](#)
 - C-H stretching (Aliphatic): $<3000\text{ cm}^{-1}$ [\[18\]](#)
 - C=O stretching (Keto): A strong, sharp band around $1720\text{-}1700\text{ cm}^{-1}$.
 - C=O stretching (Enol): A strong band, often shifted to a lower wavenumber ($1685\text{-}1650\text{ cm}^{-1}$) due to conjugation and intramolecular hydrogen bonding.[\[18\]](#)
 - C=C stretching (Enol): A band in the $1650\text{-}1600\text{ cm}^{-1}$ region.
 - C-F stretching: Strong absorptions typically found in the $1100\text{-}1000\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a highly accurate mass measurement (e.g., 198.04923582 Da).[\[1\]](#) The fragmentation pattern can further support structural elucidation.

Conclusion

4,4-Difluoro-1-phenylbutane-1,3-dione is a molecule defined by the interplay of its constituent functional groups. Its thermal properties are consistent with a low-melting organic solid, and its purity can be readily assessed using standard techniques. The core of its chemical personality, however, lies in the acidic nature of its α -protons and the resulting keto-enol tautomerism. Understanding this equilibrium, which is heavily influenced by conjugation and solvent effects, is paramount for predicting its reactivity and behavior in complex systems. The spectroscopic data available provides a robust framework for its identification and characterization. For researchers in drug discovery, the unique combination of a β -dicarbonyl chelating unit and a difluoromethyl group makes this compound and its analogs compelling scaffolds for further investigation.

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